molecular formula C9H12ClN3 B1312589 1-(3-Chloropyridin-2-yl)piperazine CAS No. 87394-55-6

1-(3-Chloropyridin-2-yl)piperazine

Cat. No. B1312589
CAS RN: 87394-55-6
M. Wt: 197.66 g/mol
InChI Key: HLCPXCHNWZGOMT-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12ClN3 . It is also known by its IUPAC name "1-(3-chloro-2-pyridinyl)piperazine" . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 197.66 to 270.59 depending on its form (free base or salt). It is a powder at room temperature .

Scientific Research Applications

Therapeutic Uses and Medicinal Chemistry

1-(3-Chloropyridin-2-yl)piperazine is a piperazine derivative, a class of compounds known for their versatile medicinal properties. Piperazine derivatives have been explored for their therapeutic use across a broad spectrum of pharmacological activities. Their structural adaptability allows for the development of drugs targeting a wide range of diseases.

  • Antimycobacterial Activity : Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This highlights the potential of piperazine derivatives in developing new anti-TB agents (Girase et al., 2020).

  • Antidepressant Development : The piperazine moiety is a common feature in many antidepressant drugs. This core structure plays a crucial role in the pharmacokinetics and pharmacodynamics of these medications, influencing their efficacy and safety profiles. The presence of the piperazine substructure in antidepressants underscores its importance in drug design and development for treating depression (Kumar et al., 2021).

  • Dopamine D2 Receptor Ligands : Dopamine D2 receptor modulation is pivotal in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, and depression. Piperazine derivatives, as part of D2 receptor ligands, have been explored for their potential in treating these conditions, highlighting the structural importance of the piperazine group in developing drugs with high affinity for D2-like receptors (Jůza et al., 2022).

  • Antiviral and Antimicrobial Properties : Piperazine derivatives have been studied for their antiviral and antimicrobial effects, offering a pathway to new treatments for infectious diseases. The flexibility of the piperazine scaffold in molecular design allows for the development of compounds with specific activities against a range of pathogens (Khaiitova et al., 2022).

  • Chemokine Receptor Antagonism : Small molecule antagonists targeting the chemokine receptor CCR3, which plays a role in allergic diseases, have been developed from piperazine derivatives. These compounds are potential treatments for asthma, allergic rhinitis, and atopic dermatitis, illustrating the therapeutic versatility of piperazine-based molecules (Willems & IJzerman, 2009).

Mechanism of Action

While the specific mechanism of action for “1-(3-Chloropyridin-2-yl)piperazine” is not mentioned in the search results, piperazine compounds are known to act as GABA receptor agonists .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPXCHNWZGOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465057
Record name 1-(3-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87394-55-6
Record name 1-(3-Chloro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87394-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound A-01 can be synthesized according to method 1. Just R1, R2, and R3 of Scheme 1 are respectively —Cl, —H and p-SiMe3. More specifically, compound 1 is 2,3-dichloro-pyridine (2 g); compound 2 is piperazine; compound 3 is 1-(3-chloro-2-pyridyl)piperazine (2.3 g, yield 86.8%); compound 7 is compound 7a-p-(trimethylsilyl)phenyl isocynate.
[Compound]
Name
p-SiMe3
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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2 g
Type
reactant
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[Compound]
Name
compound 2
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
compound 3
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0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of piperazine (29.1 g, 338 mmol), 2,3-dichloropyridine (5.00 g, 33.8 mmol), and n-butanol (220 mL) was refluxed for 3 days. The reaction mixture was cooled to 23° C. and concentrated under reduced pressure. The residue was slurried with ethyl acetate and water. The ethyl acetate layer was poured off and dried over sodium sulfate, filtered, and concentrated to afford 4.8 g (72% yield) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 2.83 (m, 4H), 3.15 (m, 4H), 6.97 (dd, 1H, J=4.5, 7.5 Hz), 7.77 (dd, 1H, J=1.5, 7.5 Hz), 8.21 (dd, 1H, J=1.5, 4.5 Hz)); MS (ESI) m/e 198 (M+H)+.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

2,3-Dichloropyridine (15.0 g, 101.6 mmol), piperazine(9.78 g, 113.70 mmol), and triethylamine (14.36 g, 141.95 mmol) were dissolved in 300 mL of DMSO and the resulting mixture was heated at about 80° C. for about 24 h. The reaction mixture was then cooled to room temperature and extracted with a saturated aqueous sodium bicarbonate solution. The organic layer was dried, concentrated, and purified using a silica gel column eluted with a gradient elution from ethyl acetate to 2:1 ethyl acetate:methanol to provide N-(3-chloropyridin-2-yl)-piperazine (compound 1) as a yellow liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Piperazine (15 g, 174 mmol) was dissolved in dimethyl sulphoxide (309 g) and to this was added 2,3-dichloropyridine (23.4 g, 158 mmol). The reaction mixture was stirred for 60 h at 110° C. Portions of saturated aqueous sodium hydrogencarbonate solution (overall 250 ml) were added to the reaction mixture and the precipitate produced was drawn off. The filtrate was extracted several times with ethyl acetate (150 ml each time) and the cleaned organic phase was dried and the solvent was removed under vacuum. The residue was distilled at 2×10−1 mbar. The product was obtained at an overhead temperature of 95° C. and a bottom temperature of 155° C. Yield: 9.6 g (28% of the theoretical amount).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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